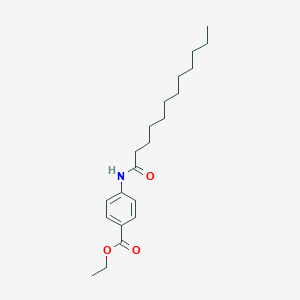

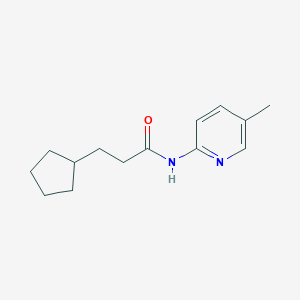

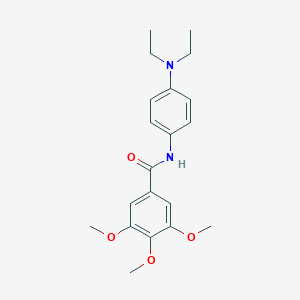

![molecular formula C13H17N3OS B185258 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 491647-36-0](/img/structure/B185258.png)

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, or 4-Et-5-EPM-4H-1,2,4-triazole-3-thiol, is a sulfur-containing triazole derivative with a wide range of applications in research and industry. This compound has been used for a variety of purposes, including as a corrosion inhibitor, as a catalyst for chemical reactions, and as a pharmaceutical ingredient.

Scientific Research Applications

Reactivity and Bioactivity of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, including compounds like 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, exhibit a wide range of biological activities due to their structural similarity to biogenic amino acids such as cysteine. The presence of a free SH-group contributes to their antioxidant and antiradical activities, which are beneficial in conditions of high oxidative stress, such as radiation exposure. This class of compounds has been compared to cysteine for its free SH-group, indicating potential in biochemical process modulation and therapeutic applications (А. G. Kaplaushenko, 2019).

Pharmaceutical Development and Patent Overview

1,2,4-Triazole derivatives are crucial in developing new drugs with diverse biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural variability supports the synthesis of compounds targeting different biological pathways. The pharmaceutical industry's interest in these compounds is evidenced by numerous patents for novel triazoles, indicating ongoing research and development efforts for therapeutic applications (V. Ferreira et al., 2013).

Industrial and Agricultural Applications

Beyond medical and pharmaceutical applications, 1,2,4-triazole derivatives serve in various industries, including agriculture, engineering, and materials science. Their use as corrosion inhibitors, antioxidants, and pest control agents highlights the versatility of these compounds. The broad interest across disciplines underscores the potential of 1,2,4-triazole derivatives to contribute to multiple facets of scientific and industrial innovation (Nazarov V.N. et al., 2021).

Antifungal and Antibacterial Potential

Recent studies emphasize the antifungal and antibacterial efficacy of 1,2,4-triazole derivatives, making them promising candidates for addressing antibiotic resistance. The development of new antifungal agents is particularly critical in the face of evolving fungal pathogens and the limited effectiveness of current treatments. The structural core of 1,2,4-triazoles in antifungal drug categories points to their significant role in developing new therapeutic agents (Z. Kazeminejad et al., 2022).

properties

IUPAC Name |

4-ethyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-3-10-5-7-11(8-6-10)17-9-12-14-15-13(18)16(12)4-2/h5-8H,3-4,9H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBHNGPSDUFBRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357692 |

Source

|

| Record name | 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

491647-36-0 |

Source

|

| Record name | 4-Ethyl-5-[(4-ethylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491647-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

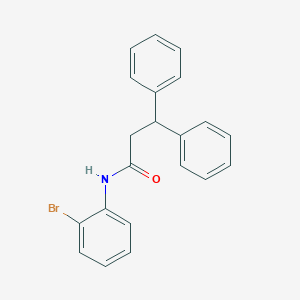

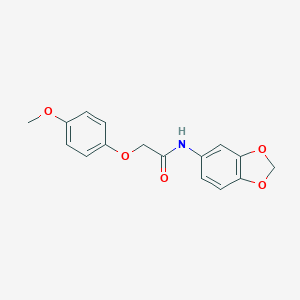

![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)